molecular formula C21H21N5O2 B2927585 N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide CAS No. 1799254-43-5

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Cat. No. B2927585
CAS RN: 1799254-43-5
M. Wt: 375.432
InChI Key: KFADAWQHXSICKS-DHZHZOJOSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Chiral Ruthenium(II)-Bis(2-oxazolin-2-yl)pyridine Complexes in Asymmetric Catalytic Cyclopropanation: A chiral ruthenium(II) catalyst showed efficient activity for asymmetric cyclopropanation, a key process in organic synthesis, suggesting potential applications in the synthesis of cyclopropane derivatives, which are important in pharmaceuticals (Nishiyama et al., 1995).

Antimicrobial Activity

  • Amido Linked Bis Heterocycles with Antimicrobial Properties: Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles, were prepared and showed strong antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (Padmavathi et al., 2011).

Synthesis of Heterocyclic Derivatives

  • Copper-Catalyzed Tandem Oxidative Cyclization: This process facilitates the formation of dihydroquinolinones, a class of heterocyclic compounds, which are significant in medicinal chemistry (Zhou et al., 2014).
  • Novel Syntheses of Pyrrolone and Pyrrolopyridine Derivatives: This involves the creation of pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives, highlighting the versatility in synthesizing various heterocyclic structures (Kandeel et al., 1995).

Anticancer Research

  • Pyrazole Derivatives as Potential Anticancer Agents: Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds were synthesized and evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines, demonstrating their potential as anticancer agents (Alam et al., 2016).

Synthesis and Biological Activities of Derivatives

  • Ethyl 2-(2-pyridylacetate) Derivatives with Antimicrobial and Antiviral Activities: Novel heterocyclic derivatives were synthesized and tested for antimicrobial and antiviral activities, including against HIV-1, which is crucial in the search for new therapeutic agents (Szulczyk et al., 2017).

Applications in Plant Growth Research

  • Plant Growth Retardants in Physiological Research: New types of plant growth retardants, including triazole and pyridine structures, offer insights into the regulation of terpenoid metabolism related to phytohormones and sterols, aiding our understanding of plant growth and development (Grossmann, 1990).

properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(11-8-16-5-2-1-3-6-16)23-13-14-25-21(28)26(18-9-10-18)20(24-25)17-7-4-12-22-15-17/h1-8,11-12,15,18H,9-10,13-14H2,(H,23,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADAWQHXSICKS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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